REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[NH2:1][c:2]1[n:3][c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:5]([C:10]#[N:11])[c:6]([S:8][CH3:9])[n:7]1>>[NH2:1][c:2]1[n:3][c:4](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:5]([C:10]#[N:11])[c:6]([O:20][CH2:19][CH3:18])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nc(N)nc(-c2ccccc2)c1C#N
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Name
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Type
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product
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Smiles
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CCOc1nc(N)nc(-c2ccccc2)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |